N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide
CAS No.: 605639-86-9
Cat. No.: VC20277421
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 605639-86-9 |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | N-prop-2-ynyl-1-pyrazin-2-ylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C13H16N4O/c1-2-5-16-13(18)11-3-8-17(9-4-11)12-10-14-6-7-15-12/h1,6-7,10-11H,3-5,8-9H2,(H,16,18) |
| Standard InChI Key | UQQWLAHKICXGAE-UHFFFAOYSA-N |
| Canonical SMILES | C#CCNC(=O)C1CCN(CC1)C2=NC=CN=C2 |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-prop-2-ynyl-1-pyrazin-2-ylpiperidine-4-carboxamide, reflecting its piperidine core substituted at the 1-position with a pyrazine ring and at the 4-position with a carboxamide group linked to a propynyl chain . Its molecular formula, C₁₃H₁₆N₄O, indicates a moderate-sized molecule with a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms (Table 1).
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | N-prop-2-ynyl-1-pyrazin-2-ylpiperidine-4-carboxamide |
| Molecular Formula | C₁₃H₁₆N₄O |
| Molecular Weight | 244.29 g/mol |
| CAS Registry Number | 605639-86-9 |
| SMILES Notation | C#CCNC(=O)C1CCN(CC1)C2=NC=CN=C2 |
Synonyms and Database Identifiers
This compound is cataloged under multiple aliases across chemical databases, including DTXSID80635152 (EPA DSSTox) and Q82543362 (Wikidata) . These identifiers facilitate cross-referencing in toxicological and pharmacological studies, though experimental data remain sparse.
Structural Analysis and Conformational Features
2D and 3D Structural Depictions
The compound’s 2D structure (Fig. 1a) reveals a piperidine ring (six-membered amine) with a pyrazine substituent (a diazine ring with two nitrogen atoms) at position 1 and a carboxamide-propynyl group at position 4. The 3D conformational model (Fig. 1b) highlights a semi-rigid scaffold due to the piperidine ring’s chair conformation, with the pyrazine and propynyl groups occupying equatorial positions to minimize steric strain .
Figure 1: (a) 2D structure; (b) 3D conformer (PubChem CID: 23609083) .
Spectroscopic and Computational Descriptors
Key computed properties include a topological polar surface area (TPSA) of 58.1 Ų, suggesting moderate solubility in polar solvents, and an XLogP3 value of 0.1, indicative of balanced hydrophobicity (Table 2) . The hydrogen bond donor (1) and acceptor (4) counts imply potential for intermolecular interactions, a critical factor in drug-receptor binding.
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 0.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 58.1 Ų |
Synthesis and Characterization
Proposed Synthetic Pathways
While explicit synthetic protocols are absent from public databases, retrosynthetic analysis suggests a multi-step route:
-
Piperidine Functionalization: Introduction of the pyrazine moiety via nucleophilic substitution or cross-coupling reactions.
-
Carboxamide Formation: Coupling of piperidine-4-carboxylic acid with propargylamine using carbodiimide-based reagents.
-
Purification: Chromatographic techniques to isolate the target compound from intermediates .
Analytical Characterization
Theoretical mass spectral data predict a molecular ion peak at m/z 244.1324 ([M+H]⁺), with fragmentation patterns dominated by cleavage of the carboxamide bond and propynyl group loss. Nuclear magnetic resonance (NMR) simulations suggest distinct signals for the pyrazine protons (δ 8.5–9.0 ppm) and piperidine methylenes (δ 1.5–2.5 ppm) .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The compound’s low XLogP3 (0.1) and moderate TPSA (58.1 Ų) predict favorable aqueous solubility (~50–100 µg/mL) and permeability across biological membranes, aligning with Lipinski’s Rule of Five criteria for drug-likeness .
Metabolic Stability
In silico models (e.g., SwissADME) highlight susceptibility to cytochrome P450-mediated oxidation at the propynyl terminus, potentially generating reactive metabolites. This necessitates experimental validation to assess toxicity risks.
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